3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde is a precise meta-substituted building block that cannot be interchanged with para or ortho analogs. Its unique topology directs SNAr and cross-coupling reactivity, yielding distinct kinetics and regiochemical outcomes. This verified single isomer eliminates costly regioisomeric separations, ensuring batch-to-batch reproducibility critical for preclinical and clinical manufacturing. The lower cLogP (2.48 vs. 2.83 for para) offers a better CNS drug-like starting point. Procure with confidence for kinase inhibitor programs requiring exact scaffold geometry.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Cat. No. B8698976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C=O
InChIInChI=1S/C11H7ClN2O/c12-11-13-5-4-10(14-11)9-3-1-2-8(6-9)7-15/h1-7H
InChIKeyFXROSZQWCXDZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde: A Specialized Meta-Substituted Heterocyclic Aldehyde Intermediates for Precision Chemistry


3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde (CAS: 859516-77-1) is a bifunctional organic compound belonging to the class of heterocyclic aldehydes, with a molecular formula of C11H7ClN2O and a molecular weight of 218.64 g/mol . It features a benzaldehyde moiety linked via a C-C bond to the 4-position of a 2-chloropyrimidine ring at the meta-position of the phenyl ring, creating a distinctive molecular architecture. This structure combines a nucleophile-sensitive aldehyde group with a 2-chloropyrimidine ring capable of undergoing nucleophilic aromatic substitution (SNAr), establishing it as a versatile synthetic intermediate . Its unique substitution pattern is a key differentiator from other regioisomeric chloropyrimidine benzaldehydes, enabling selective synthetic pathways.

Why 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde's Regiospecificity Prevents Simple Interchange in Synthetic Protocols


In-class chloropyrimidine benzaldehydes, such as the para-substituted 4-(2-chloropyrimidin-5-yl)-benzaldehyde, cannot be simply interchanged due to fundamental differences in molecular topology and electronic properties. The meta-substitution pattern of the target compound directs nucleophilic aromatic substitution (SNAr) and cross-coupling reactivity differently, leading to distinct reaction kinetics and regiochemical outcomes [1]. For instance, the successful development of biaryl aminopyrimidine JNK inhibitors, where a specific meta-substituted phenyl linker is critical for achieving picomolar cellular potency (IC50 = 0.8 nM), underscores the necessity of exactly matching a synthetic intermediate to a validated design for reproducible results . The following sections detail the quantifiable differences, where available, that support a differentiated procurement strategy.

Quantitative Differentiation Guide for 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde (CAS 859516-77-1)


Regioisomeric Differentiation: Meta vs. Para Substitution Impact on Synthetic Outcomes

The target compound's meta-substitution pattern is a key differentiator from its para-analog, 4-(2-chloropyrimidin-5-yl)benzaldehyde (CAS 932405-46-4). While a direct head-to-head reactivity study was not found, a class-level inference based on drug synthesis patents indicates that the meta-aldehyde group is essential in certain synthetic routes. For example, in the synthesis of JNK inhibitors, the 3-(2-chloropyrimidin-4-yl)phenyl scaffold, derived from the target compound, yields a specific biaryl aminopyrimidine with a cellular ROS inhibition IC50 of 0.8 nM, whereas the para-isomer scaffold is not reported in this chemical series, suggesting a significant difference in structure-activity relationship (SAR) .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Differentiation by Drug Scaffold Validation: High-Potency Kinase Inhibitor Applications

Evidence from cross-study comparisons shows that advanced intermediates derived from 3-(2-chloropyrimidin-4-yl)-benzaldehyde demonstrate high potency and selectivity in kinase inhibition. The JNK inhibitor series, built on this specific scaffold, achieved >135-fold selectivity over p38 kinase and demonstrated excellent brain penetration (brain-to-plasma ratio of 0.75 in rats) . In contrast, the 4-(2-chloropyrimidin-5-yl)benzaldehyde scaffold is a key intermediate for third-generation EGFR inhibitors like osimertinib, which targets the T790M resistance mutation in non-small-cell lung cancer, representing a completely different therapeutic space [1].

Kinase Inhibition JNK Neurodegenerative Diseases

Physicochemical Property Differentiation: cLogP and Predicted Solubility

The position of the aldehyde group directly influences the lipophilicity of the molecule, a critical parameter for medicinal chemistry. The target compound has a predicted cLogP of 2.48, which is lower than its para-analog, 4-(2-chloropyrimidin-5-yl)benzaldehyde (cLogP 2.83), indicating a difference of 0.35 log units . This difference, while seemingly moderate, can significantly impact solubility, permeability, and metabolic stability profiles in a lead optimization campaign.

ADME Physicochemical Properties Drug-Likeness

Optimal Application Scenarios Where 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde's Profile Provides a Procurement Advantage


CNS-Penetrant Kinase Inhibitor Synthesis for Neurodegenerative Disease Programs

A medicinal chemistry team synthesizing biaryl aminopyrimidines for CNS targets should source 3-(2-chloro-pyrimidin-4-yl)-benzaldehyde as the core aldehyde building block. As demonstrated in the JNK inhibitor program, the meta-substituted scaffold from this compound yields derivatives with excellent brain penetration (B:P ratio = 0.75) and high kinase selectivity >135-fold . Substituting the less lipophilic meta-isomer (cLogP = 2.48 vs. 2.83 for the para-analog) may also provide a better starting point for maintaining CNS drug-like properties .

Precision Synthesis of High-Potency Inhibitors: Avoiding Regioisomeric Contamination

For scale-up and process chemistry, the meta-isomer is non-fungible with the para-isomer due to divergent chemical behavior. Syntheses of trisubstituted pyrimidines are known to produce regioisomeric mixtures [1]. Procuring a verified single isomer, specifically 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde, eliminates costly separation steps and ensures batch-to-batch reproducibility, a critical requirement for preclinical and clinical manufacturing.

Targeted Covalent Inhibitor Libraries Featuring an SNAr-Reactive Warhead

The presence of both a reactive aldehyde and a 2-chloropyrimidine moiety capable of SNAr chemistry makes this compound a unique dual-warhead intermediate. It is ideally suited for creating focused libraries targeting kinases with a cysteine residue in the active site [2]. The meta-geometry places a potential tyrosine-targeting warhead and a cysteine-targeting warhead at a specific distance and orientation, a design feature not easily replicated with ortho- or para-isomers.

Quote Request

Request a Quote for 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.